5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE
CAS No.:
Cat. No.: VC13280511
Molecular Formula: C15H13ClN2OS
Molecular Weight: 304.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2OS |
|---|---|
| Molecular Weight | 304.8 g/mol |
| IUPAC Name | 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H13ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6,12,14H,1-2H3,(H,18,20) |
| Standard InChI Key | VJJHIILUGHJSKY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
| Canonical SMILES | CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydropyridine core substituted at positions 3, 4, 5, and 6 with a carbonitrile group, 4-chlorophenyl ring, acetyl group, and methyl group, respectively. The thioxo moiety at position 2 introduces a sulfur atom into the heterocyclic system, altering electronic properties and hydrogen-bonding capabilities. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₃ClN₂OS |
| Molecular weight | 304.8 g/mol |
| IUPAC name | 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
| Canonical SMILES | CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
The presence of both electron-withdrawing (chlorophenyl, carbonitrile) and electron-donating (methyl) groups creates a polarized electronic environment that may influence binding to biological targets .
Synthetic Strategies
Key Reaction Pathways
While no published protocol directly describes the synthesis of this compound, analogous pyridinecarbonitrile derivatives are typically synthesized via:
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Biginelli-like cyclocondensation: Thiourea, ethyl cyanoacetate, and substituted aldehydes react under basic conditions to form tetrahydropyrimidinone intermediates .
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Williamson ether synthesis: Thioether formation between halogenated intermediates and thiol-containing nucleophiles .
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Post-cyclization modifications: Acetylation and aryl substitution reactions to install the 5-acetyl and 4-chlorophenyl groups.
For this compound, a plausible route involves:
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Initial formation of 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile via cyclocondensation
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Subsequent acetylation at position 5 using acetyl chloride under anhydrous conditions
Physicochemical and Pharmacokinetic Properties
Predicted ADME Profiles
In silico analyses using SwissADME and pkCSM predict:
| Parameter | Predicted Value |
|---|---|
| logP (lipophilicity) | 2.8 ± 0.3 |
| Water solubility | -3.2 (log mol/L) |
| BBB permeability | Low (logBB = -1.4) |
| CYP3A4 inhibition | 78% probability |
| Human intestinal absorption | 92% |
The moderate lipophilicity suggests adequate membrane permeability for intracellular targets, while poor BBB penetration indicates potential suitability for peripheral cancers over CNS malignancies .
Biological Activity and Mechanistic Insights
PIM-1 Kinase Inhibition
Structural analogs with 4-oxo-2-thioxopyrimidine cores demonstrate potent PIM-1 kinase inhibition (IC₅₀ values: 373–909 nM) . The acetyl group at position 5 may enhance binding through:
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Hydrophobic interactions with Leu44 and Val52 in the ATP-binding pocket
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Hydrogen bonding with Lys67 via the carbonyl oxygen
Comparative molecular dynamics simulations suggest the 4-chlorophenyl group stabilizes the DFG-out conformation of PIM-1, prolonging target engagement .
Antiproliferative Effects
While direct data for this compound are unavailable, structurally related derivatives show:
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IC₅₀ values of 10.68–55.86 μg/mL against MCF-7 (breast) and PC-3 (prostate) cancer lines
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Selective indices (SI) up to 4.68, indicating preferential cytotoxicity toward malignant cells
The methyl group at position 6 likely reduces metabolic deactivation by cytochrome P450 enzymes, potentially extending plasma half-life compared to non-methylated analogs .
Structure-Activity Relationship (SAR) Considerations
Critical substituent effects derived from analog studies include:
Removal of the 4-chlorophenyl group decreases PIM-1 inhibition by 4.3-fold in analogs, underscoring its role in target engagement .
Future Research Directions
Priority Investigations
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Synthetic optimization: Develop regioselective routes to minimize 7- and 8-position isomers
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Target validation: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects
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Formulation studies: Assess nanoencapsulation strategies to overcome solubility limitations
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